

Spectroscopic Profile of 2-Bromo-6-fluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-6-fluoroaniline

Cat. No.: B133542

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Bromo-6-fluoroaniline**. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities within the pharmaceutical and chemical industries.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Bromo-6-fluoroaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-6-fluoroaniline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------|--------------|-----------------------------|------------------|
| 6.89 | t | 8.0 | Ar-H |
| 6.62 | dd | 8.6, 4.5 | Ar-H |
| 3.60 | s | - | -NH ₂ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for **2-Bromo-6-fluoroaniline**

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
|------------------------|--------------------------|-------------------|
| 156.38 | d, J = 235.2 | C-F |
| 142.57 | d, J = 2.0 | C-NH ₂ |
| 116.10 | d, J = 7.6 | Ar-C |
| 115.69 | d, J = 22.4 | Ar-C |

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS)

Table 3: Mass Spectrometric Data for **2-Bromo-6-fluoroaniline**

| m/z | Interpretation |
|------------|--|
| 188.958939 | Molecular Ion [M] ⁺ (Calculated Exact Mass) |

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Bromo-6-fluoroaniline** was prepared by dissolving approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy

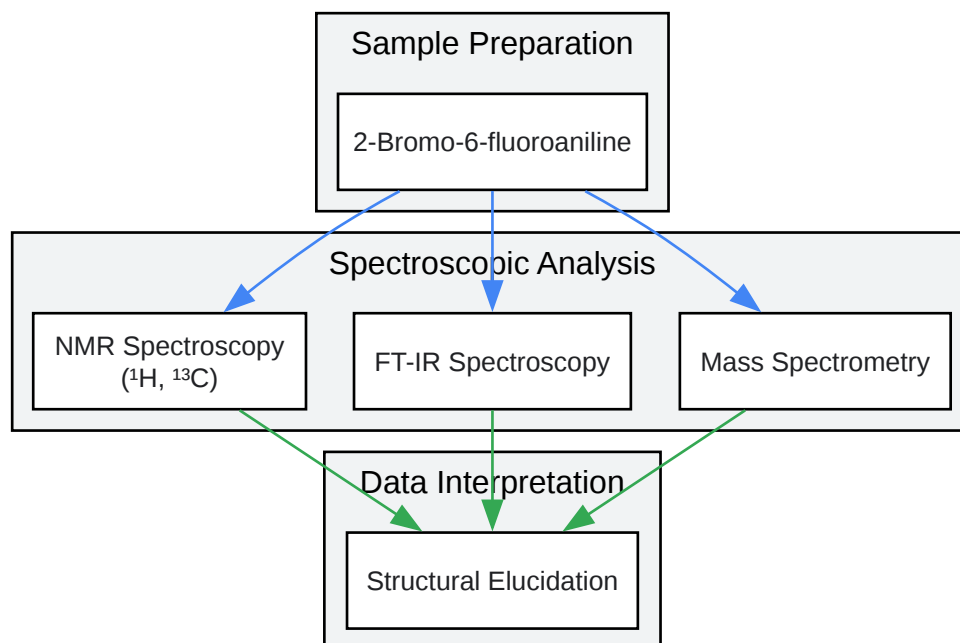
The FT-IR spectrum of **2-Bromo-6-fluoroaniline**, a liquid at room temperature, was obtained using a Fourier Transform Infrared spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. A small drop of the neat liquid was placed directly onto the ATR crystal. The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometric analysis was performed using an electron ionization (EI) time-of-flight (TOF) mass spectrometer. A dilute solution of **2-Bromo-6-fluoroaniline** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the ion source. The sample was ionized using a standard electron energy of 70 eV. The resulting ions were accelerated into the TOF mass analyzer, and the mass-to-charge (m/z) ratios were recorded.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **2-Bromo-6-fluoroaniline**.



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Caption: Workflow for Spectroscopic Analysis.

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